molecular formula C7H7NOS B151810 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine CAS No. 68559-60-4

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine

Cat. No.: B151810
CAS No.: 68559-60-4
M. Wt: 153.2 g/mol
InChI Key: SFNZVNVCJWVPDM-UHFFFAOYSA-N
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Description

4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

4,5,6,7-Tetrahydrothieno pyridine is an important heterocyclic nucleus in medicinal chemistry. Its derivatives have been synthesized and evaluated for various biological activities, showing potent results that could lead to future drug development. This class of compounds is a core element in many drug molecules, both in the market and under clinical development (Sangshetti et al., 2014).

Anticancer Activity

Specific derivatives of 4,5,6,7-Tetrahydrothieno-pyridine have been studied for their anticancer properties. The fusion of other nuclei to the tetrahydrothieno-pyridine nucleus enhances pharmacological activities, making these compounds significant in anticancer research (Rao et al., 2018).

Key Intermediate in Drug Synthesis

This compound is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves various steps, including alkylation, oxidation, and deprotection, showcasing its importance in pharmaceutical manufacturing (Pan Xian-hua, 2011).

Nitric Oxide Synthase Inhibition

Derivatives of 4,5,6,7-tetrahydrothieno pyridine have shown to be potent inhibitors of inducible and neuronal nitric oxide synthase. Their selectivity and potency can be adjusted by modifying the substituents, making them significant in studies related to nitric oxide synthesis (Beaton et al., 2001).

Synthesis of Novel Porphyrins

4-Oxo-4,5,6,7-tetrahydrothieno pyridines have been used in the synthesis of various novel porphyrins with exocyclic rings, indicating their versatility in creating complex organic molecules (Lash et al., 1992).

Rearrangement and Cyclisation Studies

Studies on rearrangement and cyclisation of N-(2-hydroxyphenethyl)-2-aminomethylthiophens into thienotetrahydro-pyridines highlight the compound's chemical versatility and potential in synthetic organic chemistry (Mackay & Waigh, 1982).

Domino Reaction Synthesis

1-Aryl-substituted tetrahydrothieno pyridines undergo domino reactions with activated alkynes, forming tetrahydrothieno azocines. This showcases the compound's reactivity and potential for creating diverse chemical structures (Voskressensky et al., 2014).

Anticonvulsant Activities

Derivatives of 4,5,6,7-tetrahydrothieno pyridine have been synthesized and evaluated for anticonvulsant activity, demonstrating significant potential in the development of new treatments for seizures (Ohkubo et al., 1996).

Properties

IUPAC Name

6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNZVNVCJWVPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68559-60-4
Record name 4-Oxo-4,5,6,7-tetrahydrothieno-(3,2-C)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-OXO-4,5,6,7-TETRAHYDROTHIENO-(3,2-C)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3532AWK7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An initially heterogeneous mixture of 4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine (13.6 g; 0.069 mole) from Example 5, ethanol (50 ml) and 6 N hydrochloric acid (50 ml) is stirred for 4 hours at room temperature. The reaction mixture is concentrated in vacuo, the residue is made slightly basic by addition of sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. The resulting residue is recrystallized from isopropanol-diisopropyl ether, to give white crystals, M.p.=94° C. Yield: 70%.
Name
4-oxo-5-acetyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Using an analogous procedure and workup as described in Example 1, step 4, (2-thiophen-2-yl-ethyl)-carbamic acid ethyl ester (I-7c: 800 mg, 3.50887 mmol) in POCl3 (10 mL) was reacted with P2O5 (996 mg, 7.0175 mmol). The resulting mixture was stirred at 110° C. for 4 hours to afford the crude product. Purification by column chromatography on silica gel (2% methanol in CHCl3) afforded 180 mg of the product (33.5% yield).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
996 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
33.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one a promising scaffold for drug discovery?

A1: The 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one core structure exhibits potential as a starting point for developing novel inhibitors, particularly for enzymes like CDC7 kinase. [] This is because this scaffold can be chemically modified to create diverse derivatives. By exploring structure-activity relationships (SAR), researchers can optimize these derivatives for desired biological activity and pharmacological properties. []

Q2: How was the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold used in drug discovery?

A2: Researchers successfully used a 3D pharmacophore model based on the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one structure to identify novel CDC7 inhibitors. [] This approach proved more effective than relying solely on homology modeling for lead generation. [] The research highlights the value of ligand-based drug design approaches, such as pharmacophore modeling, in discovering new inhibitors for challenging targets like kinases.

Q3: What are the challenges associated with modifying the 6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one scaffold?

A3: Regioselective carboxylation of the 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system can be challenging. [] Achieving specific modifications at desired positions on the ring system requires carefully designed synthetic strategies. Researchers have explored metallation/carbonylation strategies using the existing oxo group as a directing group to achieve desired regioselectivity. []

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